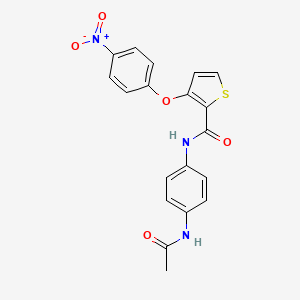

N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide

Description

N-(4-Acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 4-acetamidophenyl group at the amide position and a 4-nitrophenoxy substituent at the 3-position of the thiophene ring. This structural configuration combines electron-withdrawing (nitro) and hydrogen-bonding (acetamido) groups, which may influence its physicochemical properties and biological activity. The nitro group in particular is associated with enhanced antibacterial efficacy, as seen in related nitrothiophene derivatives , while the acetamidophenyl moiety may improve solubility and target specificity .

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c1-12(23)20-13-2-4-14(5-3-13)21-19(24)18-17(10-11-28-18)27-16-8-6-15(7-9-16)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSIMAQKDMHZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure or to synthesize derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it an essential intermediate in various chemical reactions.

2. Biology:

The compound has shown promise in biological research, particularly in enzyme inhibition studies and receptor binding assays. Its interactions with biological targets can elucidate mechanisms underlying various biochemical processes.

3. Medicine:

In medicinal chemistry, this compound is being investigated for its therapeutic properties. Preliminary studies suggest it may have potential applications in drug development for treating inflammatory conditions and pain management.

4. Industry:

The compound's properties make it suitable for developing advanced materials, including polymers and coatings. Its ability to undergo diverse chemical reactions allows for tailoring materials with specific functionalities.

Antioxidant Activity

A study evaluated the antioxidant properties of compounds related to this compound, revealing significant activity at concentrations around 100 µM. Compounds with similar structural motifs demonstrated effective scavenging of free radicals, indicating potential health benefits.

Antibacterial Efficacy

Research has highlighted the antibacterial effects of thiophene derivatives. In vitro tests showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, confirming their potential as antimicrobial agents.

Anticancer Potential

In vitro studies on cancer cell lines have indicated that the compound significantly inhibits cell growth. For instance, IC50 values were reported around 15 µM for certain cell lines, suggesting that it may interfere with critical cellular signaling pathways involved in tumor proliferation.

Mécanisme D'action

The mechanism by which N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The target compound’s structure is compared to key analogues in Table 1.

Table 1: Structural Comparison of Thiophene Carboxamide Derivatives

- Acetamidophenyl vs. Chlorophenyl : The acetamido group enhances hydrogen-bonding capacity, improving solubility over chlorophenyl derivatives (e.g., ), which may reduce toxicity.

- Phenoxy vs. Thiazole: The phenoxy group in the target compound offers distinct electronic effects compared to thiazole-containing analogues in , which show potent antibacterial activity due to trifluoromethyl and nitro groups.

Physical and Analytical Data

Table 3: Spectroscopic and Analytical Comparison

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide?

- Methodological Answer : The synthesis involves coupling a thiophene-2-carboxamide core with substituted phenyl groups. Key steps include:

- Amide bond formation : Reacting 3-(4-nitrophenoxy)thiophene-2-carbonyl chloride with 4-acetamidoaniline in dry dichloromethane under nitrogen, using triethylamine as a base .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve yield by stabilizing intermediates.

- Catalyst screening : Pd-based catalysts enhance nitro-group reduction if required for downstream functionalization .

- Purity control : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to verify >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the acetamido (δ ~2.1 ppm, singlet) and nitrophenoxy (δ ~8.2 ppm, doublet) groups .

- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

- Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to resolve bond angles and confirm stereochemistry. Refinement requires high-resolution data (R-factor < 0.05) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial, anticancer, or enzyme-modulating activity:

- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structurally similar compounds?

- Methodological Answer : Conduct orthogonal assays and structure-activity relationship (SAR) studies:

-

Orthogonal assays : Compare results from cell-based (e.g., viability) and target-specific (e.g., kinase inhibition) assays to rule off-target effects .

-

SAR analysis : Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy) and correlate changes to bioactivity (Table 1) .

Table 1: Substituent Effects on Bioactivity

Substituent (Position) Bioactivity (IC₅₀, μM) Key Interaction -NO₂ (para) 12.3 ± 1.5 Hydrogen bonding with kinase active site -OCH₃ (para) >50 Reduced electron-withdrawing effect -Cl (meta) 8.9 ± 0.9 Enhanced lipophilicity

Q. What computational strategies can predict binding modes and guide target identification?

- Methodological Answer : Use molecular docking and dynamics simulations:

- Docking (AutoDock Vina) : Dock the compound into protein targets (e.g., EGFR, COX-2) using PyMOL for visualization. Validate with experimental IC₅₀ data .

- MD simulations (GROMACS) : Simulate ligand-protein complexes (100 ns) to assess binding stability (RMSD < 2 Å) .

- Pharmacophore modeling : Identify critical features (e.g., nitro group for π-π stacking) using Schrödinger .

Q. How can crystallographic data be leveraged to optimize its molecular interactions?

- Methodological Answer : Refine crystal structures and analyze packing motifs:

Q. What strategies mitigate instability of the nitro group under biological conditions?

- Methodological Answer : Stabilize the nitro group or replace it with bioisosteres:

- Prodrug design : Mask the nitro group as a protected amine (e.g., Boc) for controlled release .

- Bioisosteric replacement : Substitute nitro with trifluoromethyl (-CF₃) to retain electron-withdrawing properties while improving metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.